molecular formula C14H11ClO2 B1267187 2-Chloro-1-(4-phenoxyphenyl)ethanone CAS No. 13075-63-3

2-Chloro-1-(4-phenoxyphenyl)ethanone

Cat. No.: B1267187
CAS No.: 13075-63-3
M. Wt: 246.69 g/mol
InChI Key: KXYJNSJYQCRPRE-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H11ClO2. It is a chlorinated ketone that features a phenoxy group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-Chloro-1-(4-phenoxyphenyl)ethanone is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(4-phenoxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 4-phenoxybenzaldehyde with sulfur ylide to form 2-(4-phenoxyphenyl)oxirane, which is then chlorinated to yield the desired compound . Another method involves the reduction of 2-halo-1-(4-phenoxyphenyl)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted phenoxyphenyl ethanones.

    Reduction: Formation of 2-chloro-1-(4-phenoxyphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(4-phenoxyphenyl)acetic acid.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-phenoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-ethylphenyl)ethanone
  • 2-Chloro-1-(4-isopropylphenyl)ethanone
  • 2-Chloro-1-(4-methoxyphenyl)ethanone

Uniqueness

2-Chloro-1-(4-phenoxyphenyl)ethanone is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYJNSJYQCRPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304802
Record name 2-chloro-1-(4-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13075-63-3
Record name 13075-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(4-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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